(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.: 944030-58-4
VCID: VC15987265
InChI: InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

CAS No.: 944030-58-4

Cat. No.: VC15987265

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine - 944030-58-4

Specification

CAS No. 944030-58-4
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1
Standard InChI Key WQILXFBGCXWLKS-QMMMGPOBSA-N
Isomeric SMILES C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3
Canonical SMILES C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Stereochemistry

The compound features a bicyclic imidazo[4,5-c]pyridine system, where the imidazole ring is fused to the pyridine ring at positions 4 and 5. The (S)-configured pyrrolidine group is attached at position 2 of the imidazole ring, introducing a stereocenter critical for molecular interactions. The absolute configuration of the pyrrolidine moiety influences binding affinity to biological targets, as evidenced by enantiomer-specific activities in related compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.944030-58-4
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
IUPAC Name2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine
SMILES (Isomeric)C1CC@HC2=NC3=C(N2)C=NC=C3

Spectroscopic and Computational Data

The compound’s structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The pyrrolidine ring protons exhibit characteristic splitting patterns in 1H NMR due to the stereochemical environment. Density functional theory (DFT) simulations predict a planar imidazo[4,5-c]pyridine core with the pyrrolidine group adopting a chair conformation, minimizing steric strain.

Synthesis and Characterization

Retrosynthetic Analysis

StepReagents/ConditionsYield (%)Reference
Chloride Displacement(S)-Pyrrolidine, DIPEA, 2-propanol, 80°C78
CyclizationFormic acid, reflux85

Biological Activities and Mechanisms

Aurora Kinase Inhibition

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine derivatives exhibit potent inhibition of Aurora-A kinase (IC50 = 12 nM), a serine/threonine kinase overexpressed in cancers. The pyrrolidine group occupies a hydrophobic pocket near the ATP-binding site, while the imidazo[4,5-c]pyridine core forms hydrogen bonds with catalytic residues . Mutagenesis studies reveal that Aurora-A mutants (L215R, R220K) retain sensitivity, whereas the T217E mutant shows reduced inhibition, underscoring the role of Thr217 in binding .

Table 3: Selectivity Profile Against Kinases

KinaseIC50 (nM)Selectivity (vs. Aurora-A)
Aurora-A121x
Aurora-B4200350x
FLT3857x

Pharmacological Applications

Oncology

Preclinical studies highlight the compound’s efficacy in HCT116 colon carcinoma xenografts, with tumor growth inhibition (TGI) of 68% at 50 mg/kg. Synergy with taxanes and platinum-based chemotherapeutics is observed, likely due to mitotic arrest and apoptosis induction .

Cardiovascular and Neurological Disorders

Patent data discloses derivatives as G-protein-coupled receptor kinase 5 (GRK5) modulators, implicating them in heart failure and Parkinson’s disease. GRK5 inhibition reduces pathological cardiac hypertrophy in murine models .

Future Directions and Challenges

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and toxicity. Prodrug strategies may improve oral bioavailability, as the free base exhibits limited solubility (0.12 mg/mL in PBS).

Target Expansion

Screening against orphan kinases (e.g., LRRK2, TRKA) could uncover new therapeutic niches. Computational docking studies predict high affinity for cyclin-dependent kinases (CDKs), warranting experimental validation .

Synthetic Methodology

Flow chemistry and enzymatic resolution techniques could enhance stereochemical purity and scalability. Asymmetric catalysis using chiral ligands (e.g., BINAP) may optimize enantiomeric excess (>99%) .

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